molecular formula C21H17ClN2O4S B2578050 N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide CAS No. 866157-27-9

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide

Cat. No. B2578050
CAS RN: 866157-27-9
M. Wt: 428.89
InChI Key: FYYALSSTBRTRNU-UHFFFAOYSA-N
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Description

“N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide” is a complex chemical compound with diverse applications in scientific research. It is a serotonergic receptor antagonist and a dibenzoxazepine antipsychotic agent .


Molecular Structure Analysis

The molecular formula of the compound is C21H17BrN2O4S . The average mass is 473.340 Da and the monoisotopic mass is 472.009247 Da .

Scientific Research Applications

Synthetic Approaches and Biological Activities

Compounds related to "N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide" have been studied for their diverse biological activities and synthetic procedures to access such compounds. For instance, benzazoles and derivatives, including those with a guanidine moiety, exhibit a range of biological activities, such as cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis. Synthetic chemists have developed various procedures to access these compounds, emphasizing the importance of such chemicals in medicinal chemistry as potential therapeutic agents (Rosales-Hernández et al., 2022).

Pharmacological Applications and Toxicity Considerations

The pharmacological applications and safety profiles of related compounds have been extensively studied. For instance, sulfonamides, including omeprazole and other proton pump inhibitors, have been reviewed for their synthesis, pharmaceutical impurities, and therapeutic use in treating conditions like ulcers and gastric acid-related disorders. These studies highlight the methods for synthesizing such compounds and assessing their impurities, crucial for developing safe and effective medications (Saini et al., 2019).

Mechanism of Action

The compound acts as a serotonergic receptor antagonist . This means it can block the action of serotonin, a neurotransmitter, at the receptor sites. This mechanism is often used in antipsychotic agents .

properties

IUPAC Name

N-(5-acetyl-6H-benzo[b][1,4]benzoxazepin-8-yl)-2-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O4S/c1-14(25)24-13-15-12-16(23-29(26,27)21-9-5-2-6-17(21)22)10-11-19(15)28-20-8-4-3-7-18(20)24/h2-12,23H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYALSSTBRTRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)OC4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-chlorobenzenesulfonamide

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